molecular formula C12H15N3OS B11080913 2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate

2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate

Cat. No.: B11080913
M. Wt: 249.33 g/mol
InChI Key: DNTKKNOEHPPWPW-UHFFFAOYSA-N
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Description

3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with a methoxy group at the 5-position and a thioether-linked amino(imino)methyl group at the 2-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted indoles with different functional groups

Mechanism of Action

The mechanism of action of 3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy group at the 5-position and the thioether-linked amino(imino)methyl group at the 2-position makes 3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate

InChI

InChI=1S/C12H15N3OS/c1-16-9-2-3-11-10(6-9)8(7-15-11)4-5-17-12(13)14/h2-3,6-7,15H,4-5H2,1H3,(H3,13,14)

InChI Key

DNTKKNOEHPPWPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCSC(=N)N

Origin of Product

United States

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